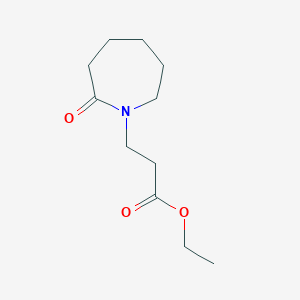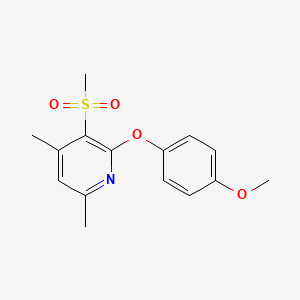
Ethyl 3-(2-oxoazepan-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-oxoazepan-1-yl)propanoate, also known as ethyl 3-oxazepan-1-ylpropanoate, is an organic compound that is used in a variety of scientific research applications. It is a simple ester of propanoic acid, and it is often used as a synthetic intermediary in the synthesis of various compounds. It is also used in the study of biochemical and physiological processes, as well as in laboratory experiments.
Applications De Recherche Scientifique
Polymorphism in Pharmaceutical Compounds
Research on polymorphism, as seen in the study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, highlights the challenges and importance of characterizing different crystalline forms of pharmaceutical compounds. Polymorphism can significantly affect the drug's bioavailability, stability, and solubility. Techniques such as spectroscopic and diffractometric analyses are crucial for identifying and characterizing these forms, which could be relevant to the study of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" in pharmaceutical applications (Vogt et al., 2013).
Enzyme-catalyzed Synthesis
The enzyme-catalyzed synthesis of chiral compounds, such as the production of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates, demonstrates the efficiency and enantioselectivity achievable in synthesizing bioactive molecules. This approach could potentially be applied to the synthesis of chiral derivatives of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" for pharmaceutical applications (Brem et al., 2010).
Atmospheric Reactivity and Environmental Impact
Studies on the atmospheric degradation of compounds similar to "Ethyl 3-(2-oxoazepan-1-yl)propanoate" provide insights into their environmental impact, particularly in terms of their reactivity with atmospheric radicals and their potential to contribute to air pollution and climate change. Such research is essential for assessing the environmental safety of chemical compounds before widespread use (Aranda et al., 2021).
Catalytic Conversion Processes
Investigations into the catalytic conversion processes, like the conversion of 2,3-butanediol to butenes, shed light on the pathways and mechanisms involved in transforming organic compounds into valuable chemicals or fuels. Understanding these processes can aid in the development of more efficient and sustainable chemical production methods, potentially applicable to derivatives of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" (Zheng et al., 2018).
Bioreduction and Chiral Intermediates
The stereoselective bioreduction of compounds to produce key chiral intermediates, as in the production of ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a critical intermediate for the antidepressant drug duloxetine, illustrates the importance of biocatalysis in creating high-value pharmaceuticals. This methodology could be explored for producing enantiomerically pure compounds related to "Ethyl 3-(2-oxoazepan-1-yl)propanoate" for therapeutic uses (Ren et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-(2-oxoazepan-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11(14)7-9-12-8-5-3-4-6-10(12)13/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDLVODRPFYVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-oxoazepan-1-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)
![2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2650497.png)
![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)

![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)
![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)



